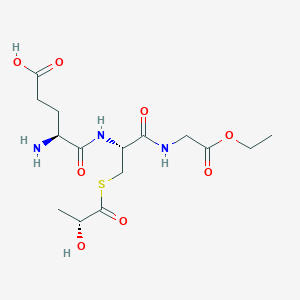

Glutathione glycylethyl ester

Description

Glutathione glycylethyl ester (GGE) is a modified derivative of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide critical for cellular redox homeostasis. The glycylethyl ester modification enhances membrane permeability, enabling efficient intracellular delivery of glutathione. GGE is particularly studied for its role in cancer therapeutics, where it serves as a prodrug for glyoxalase I inhibitors, enabling tumor-selective cytotoxicity .

Properties

CAS No. |

145356-41-8 |

|---|---|

Molecular Formula |

C15H25N3O8S |

Molecular Weight |

407.4 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C15H25N3O8S/c1-3-26-12(22)6-17-14(24)10(7-27-15(25)8(2)19)18-13(23)9(16)4-5-11(20)21/h8-10,19H,3-7,16H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)/t8-,9+,10+/m1/s1 |

InChI Key |

HWLDEBICSINTBN-UTLUCORTSA-N |

SMILES |

CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CSC(=O)[C@@H](C)O)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |

Other CAS No. |

145356-41-8 |

sequence |

EXG |

Synonyms |

glutathione glycylethyl ester GSH-(glycyl)ethyl ester GSH-Et |

Origin of Product |

United States |

Comparison with Similar Compounds

Glutathione Diethyl Ester

- Structure: Unlike GGE, glutathione diethyl ester replaces both carboxyl groups of glutathione with ethyl esters (IUPAC: ethyl N5-((R)-1-((2-ethoxy-2-oxoethyl)amino)-3-mercapto-1-oxopropan-2-yl)-L-glutaminate) .

- However, its stability in biological systems is lower, as esterases rapidly hydrolyze the diethyl ester bonds, releasing free glutathione faster than GGE .

- Applications : Primarily used in experimental models to study glutathione replenishment in oxidative stress, but less favored in therapeutic contexts due to rapid hydrolysis and transient effects .

S-(N-Hydroxy-N-Methylcarbamoyl)Glutathione

- Structure : A thiocarbamoyl derivative of glutathione, modified at the cysteine thiol group.

- Function : Acts as a competitive inhibitor of glyoxalase I, similar to GGE. However, its membrane permeability is inferior unless delivered via ester prodrugs like GGE .

- Research Findings : In erythrocyte studies, the glycylethyl ester form of this compound demonstrated 2–3 times faster cellular uptake compared to the unmodified inhibitor, highlighting GGE’s superiority as a delivery vehicle .

Glycyl-L-Glutamine

- Structure : A dipeptide (glycine + glutamine) lacking the cysteine moiety and disulfide bond critical for glutathione’s antioxidant activity.

- Applications : Used in nutritional supplements, contrasting sharply with GGE’s therapeutic focus on oxidative stress and cancer .

Key Comparative Data

*Estimated based on structural analogs.

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method for synthesizing this compound involves sulfuric acid-catalyzed esterification in anhydrous ethanol. This approach, adapted from Anderson and Meister (1989), modifies the glycine carboxyl group while preserving the redox-active thiol group of cysteine.

Reaction Conditions :

-

Substrate : Reduced glutathione (10 g, 32.5 mmol)

-

Solvent : Anhydrous ethanol (100 mL)

-

Catalyst : Sulfuric acid (2.74 mL, 98% w/w)

-

Temperature : 31–34°C (warm water bath)

The reaction proceeds via nucleophilic acyl substitution, where ethanol attacks the protonated carboxyl group of glycine. Sulfuric acid facilitates protonation, enhancing electrophilicity at the carbonyl carbon. The monoethyl ester forms selectively due to steric hindrance at the γ-glutamyl carboxyl group.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (D₂O) : δ 3.80–3.85 (m, 2H, CH₂ of ethyl ester), 1.20 (t, 3H, CH₃ of ethyl ester), 2.90–3.10 (m, 2H, cysteinyl β-CH₂), 4.50–4.70 (m, α-CH of glutamate and cysteine).

-

¹³C NMR : 172.5 ppm (ester carbonyl), 170.8 ppm (γ-glutamyl carbonyl), 41.2 ppm (cysteinyl β-CH₂).

Mass Spectrometry :

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 402.3 [M + ½ H₂SO₄]⁺, consistent with the monoethyl ester derivative.

Redox Activity Assessment

The thiol group of the cysteine residue remains intact post-esterification, as verified by Ellman’s assay. A 1 mM solution of this compound exhibits 95–98% of the free thiol activity compared to reduced glutathione, confirming minimal oxidation during synthesis.

Comparative Analysis of Synthetic Approaches

Acid-Catalyzed vs. Enzymatic Esterification

While sulfuric acid catalysis is efficient, enzymatic methods using lipases (e.g., Candida antarctica lipase B) offer milder conditions. However, enzymatic approaches face limitations:

Solvent Optimization

Anhydrous ethanol minimizes hydrolysis of the ethyl ester group. Alternative solvents (e.g., methanol, isopropanol) reduce yields by 20–30% due to increased polarity and water miscibility.

Industrial and Laboratory-Scale Production

Scalability Challenges

Large-scale synthesis (≥100 g) requires stringent control of:

-

Temperature : Exothermic protonation steps necessitate cooling to prevent thermal degradation.

-

Moisture : Hydrolysis of the ethyl ester group is mitigated by maintaining <0.1% water content in ethanol.

Applications and Pharmacokinetic Considerations

Q & A

Q. How do researchers reconcile conflicting data on GGEE’s stability under physiological conditions?

- Methodological Answer : Stability varies with pH, temperature, and enzymatic activity (e.g., esterase presence). Design degradation studies using simulated biological fluids (e.g., PBS with esterases) and monitor via UPLC-MS. Apply Arrhenius modeling to predict shelf-life under storage conditions. Conflicting reports may stem from differing buffer compositions or assay timelines, necessitating replication in standardized matrices .

Data Contradiction and Analysis

Q. What statistical approaches are recommended for interpreting variability in GGEE’s therapeutic efficacy across preclinical studies?

- Methodological Answer : Meta-analysis of dose-response curves across studies can identify outliers and quantify heterogeneity. Use mixed-effects models to account for interspecies differences (e.g., murine vs. humanized models). Sensitivity analyses should test assumptions about bioavailability and tissue distribution .

Q. How should researchers address discrepancies between in vitro and in vivo outcomes for GGEE’s neuroprotective effects?

- Methodological Answer : In vitro models often lack blood-brain barrier (BBB) components, skewing uptake data. Validate findings using BBB co-culture systems or in vivo imaging (e.g., MRI with contrast agents). Pharmacokinetic-pharmacodynamic (PK/PD) modeling can bridge gaps by correlating plasma concentrations with tissue-specific effects .

Experimental Design and Reproducibility

Q. What are the minimum reporting standards for GGEE studies to ensure reproducibility?

- Methodological Answer : Follow ARRIVE guidelines for preclinical studies. Document synthesis batches (including solvent traces), storage conditions (-80°C under argon), and cell line authentication (e.g., STR profiling). Provide raw data for key assays (e.g., ROS measurements) in supplementary files .

Q. How can researchers optimize GGEE dosing regimens in animal models to avoid toxicity while maintaining efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.